abnormal wing disc protein

Metastasis suppression Developmental genetics NDP kinase

CAS 129311-56-4 designates the abnormal wing disc protein (AWD), the nucleoside diphosphate kinase (NDP kinase; EC 2.7.4.6) encoded by the awd gene of Drosophila melanogaster. This 153-amino-acid protein (UniProt P08879) functions as a hexameric phosphotransferase catalyzing the ATP-dependent phosphorylation of nucleoside diphosphates to triphosphates via a ping-pong mechanism involving a phosphohistidine intermediate.

Molecular Formula C58H95N19O16
Molecular Weight 0
CAS No. 129311-56-4
Cat. No. B1176672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabnormal wing disc protein
CAS129311-56-4
Synonymsabnormal wing disc protein
Molecular FormulaC58H95N19O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abnormal Wing Disc Protein (CAS 129311-56-4): A Drosophila NDP Kinase with Defined Differentiation from Human NM23 Orthologs


CAS 129311-56-4 designates the abnormal wing disc protein (AWD), the nucleoside diphosphate kinase (NDP kinase; EC 2.7.4.6) encoded by the awd gene of Drosophila melanogaster. This 153-amino-acid protein (UniProt P08879) functions as a hexameric phosphotransferase catalyzing the ATP-dependent phosphorylation of nucleoside diphosphates to triphosphates via a ping-pong mechanism involving a phosphohistidine intermediate [1]. AWD shares 78% amino acid identity with its human homologs NME1 (NM23-H1) and NME2 (NM23-H2) yet exhibits critical functional and biochemical distinctions—including microtubule association not observed in mammalian NDP kinases—that make it an indispensable tool for investigating metastasis suppression, epithelial integrity, and developmental signaling in genetically tractable model systems [2]. Note: The molecular formula C58H95N19O16 displayed on certain vendor sites for this CAS number appears to be a database cross-referencing artifact matching HIV Protease Substrate III (CAS 138608-20-5); procurement specialists should verify product identity directly with the supplier.

Why Human NME1/NME2 or Other NDP Kinases Cannot Substitute for AWD Protein (CAS 129311-56-4) in Functional Studies


Despite 78% sequence identity, the Drosophila AWD protein and its human NME1/NME2 counterparts are not functionally interchangeable. Quantitative in vivo rescue experiments demonstrate that human NM23-H2 can fully substitute for AWD in rescuing zygotic lethality of awd null mutants, but human NM23-H1 cannot rescue at all [1]. Furthermore, rescue of female sterility requires twice as much NM23-H2 transgene expression as AWD expression, revealing that conserved enzymatic activity alone is insufficient for complete biological function [1]. At the protein level, wild-type AWD uniquely assembles into a microtubule-associated hexamer—a property not shared by mammalian NDP kinases—and the Pro97Ser (Killer of prune, Kpn) mutation, while preserving catalytic efficiency, selectively abolishes the protein's ability to recover native hexameric structure following denaturation [2] [3]. These orthogonal lines of evidence establish that AWD possesses unique structural determinants and protein-protein interaction capabilities beyond its catalytic core that are essential for its in vivo functions and cannot be replicated by simple substitution with human orthologs.

Quantitative Differentiation Evidence for Abnormal Wing Disc Protein (CAS 129311-56-4) Versus Closest Analogs


Differential In Vivo Rescue Capacity: NM23-H2 Rescues awd Null Lethality; NM23-H1 Does Not

In the most definitive functional differentiation study, Xu et al. (1996) tested the ability of human NM23-H1 and NM23-H2 transgenes, each driven by the identical 750-bp awd upstream regulatory DNA, to rescue the phenotypes of Drosophila awd null mutants. The NM23-H2 transgene rescued imaginal disc morphology and zygotic lethality as efficiently as the awd transgene itself, whereas the NM23-H1 transgene failed to rescue at all. Critically, even NM23-H2 showed reduced efficacy in the more stringent assay of female sterility rescue, which required twice the level of NM23-H2 expression compared to AWD expression to achieve functional complementation. This demonstrates that conserved NDP kinase catalytic activity is necessary but not sufficient for biological function, and that non-conserved residues in AWD mediate essential protein interactions that NM23-H1 completely lacks and NM23-H2 only partially recapitulates [1].

Metastasis suppression Developmental genetics NDP kinase Functional complementation Drosophila genetics

Microtubule Association: AWD Is a Microtubule-Associated NDP Kinase; Mammalian Counterparts Are Not

Biggs et al. (1990) established that the AWD/NDP kinase from Drosophila is a microtubule-associated protein, a property that distinguishes it from the four known mammalian NDP kinase isoforms (erythrocyte, membrane-associated, mitochondrial, and a distinct microtubule-associated form not encoded by nm23). The functional significance of this microtubule association is demonstrated by the observation that neuroblasts in Drosophila larvae homozygous for an awd null mutation are arrested in metaphase, indicating that AWD plays a critical role in spindle microtubule polymerization that cannot be compensated by other Drosophila NDP kinases [1]. Mammalian NM23 proteins, by contrast, are primarily cytosolic or nuclear and do not exhibit the same microtubule-binding properties, reinforcing that AWD possesses a unique subcellular targeting functionality [2].

Microtubule association Spindle assembly Mitosis Subcellular localization NDP kinase

Kpn Mutant (Pro97Ser): Preserved Catalytic Efficiency but Selective Loss of Structural Recovery After Denaturation

Lascu et al. (1992) purified both wild-type AWD and the Kpn mutant (Pro97Ser substitution) from Drosophila larvae and performed a direct comparative analysis of enzymatic and structural properties. Both proteins were purified as hexamers and exhibited very similar catalytic efficiency. However, the Kpn mutant displayed drastically reduced stability: following urea denaturation and subsequent dilution into buffer, wild-type AWD quantitatively recovered its hexameric quaternary structure and full enzymatic activity, whereas the Kpn mutant accumulated as folded monomers incapable of reassembling into the active hexameric form [1]. This demonstrates that position 97, located in a surface loop unique to animal NDP kinases (the 'Kpn loop'), is a critical determinant of oligomerization competence that is structurally and functionally decoupled from the catalytic active site. The Kpn loop sequence differs between Drosophila AWD and human NM23 proteins, representing a species-specific structural feature [2].

Protein stability Killer of prune Hexamer assembly Urea denaturation Conformational disease

High-Resolution Crystal Structures Reveal Allosteric DNA-Mediated Regulation Not Observed in All NDP Kinases

Two high-resolution X-ray crystal structures of Drosophila AWD/NDP kinase have been deposited: the initially determined structure at 2.4 Å resolution (PDB 1NDL; Chiadmi et al., 1993) and a more recent recombinant structure at 1.952 Å resolution (PDB 3WX8; Qian & Liu, 2014). The 1NDL structure revealed that AWD crystallizes as a hexamer (trimer of dimers) with the same overall fold as Dictyostelium NDP kinase but with distinct subunit contacts in the C-terminal segment and in the Kpn loop—the region harboring the Pro97Ser mutation [1]. Critically, the AWD structure suggests an allosteric mechanism whereby DNA acts as an effector, inducing a major conformational change that may involve dissociation of the hexamer into dimers [1]. The 3WX8 structure further demonstrated that recombinant AWD purifies as a trimer (confirmed by gel filtration and analytical ultracentrifugation), with an intrinsic nuclease activity that cleaves supercoiled plasmid DNA but has no effect on linear double-stranded or single-stranded DNA—a substrate specificity that distinguishes it from human NM23-H2, which cleaves both supercoiled and linear DNA [2].

X-ray crystallography Allosteric regulation Hexamer structure DNA binding Conformational change

Null Mutant Basal Activity: awd Loss-of-Function Larvae Retain Less Than 2% of Wild-Type NDP Kinase Activity

Quantitative NDP kinase enzyme assays performed on extracts from staged Drosophila larvae establish a clear activity baseline for AWD functional studies. Larvae homozygous for the amorphic awd^b3 allele or transheterozygous for awd^b3/awd^Krv17 retain less than 2% of the NDP kinase activity detected in nonmutant larvae of the identical developmental stage [1]. This profound (>98%) reduction in enzymatic activity correlates with the null mutant phenotype: lethality after puparium formation, small imaginal discs, lymph glands, and brain lobes [2]. The near-complete ablation of measurable NDP kinase activity confirms that AWD is the predominant—and essentially sole—NDP kinase activity detectable in Drosophila larval extracts under these assay conditions, providing a clean experimental system in which the biological consequences of NDP kinase loss can be studied without confounding contributions from redundant isoforms.

Null mutation Enzymatic activity baseline Phenotypic validation Genetic model Quality control

Validated Research Applications for Abnormal Wing Disc Protein (CAS 129311-56-4) Based on Quantitative Differentiation Evidence


Drosophila Genetic Studies of Metastasis Suppression Requiring Full Biological Activity of NDP Kinase

The direct head-to-head rescue data demonstrate that human NM23-H1 cannot functionally replace AWD in Drosophila, and NM23-H2 requires twice the expression level for complete female sterility rescue [4]. Therefore, any Drosophila genetic study investigating the metastasis suppressor function of NDP kinase—including border cell migration, epithelial integrity, and chromosomal stability assays—requires authentic Drosophila AWD protein (or its encoding cDNA) as the experimental reagent. Use of human NME1 or NME2 would produce false-negative results in complementation assays and fail to recapitulate the full spectrum of AWD biological functions. This scenario is directly supported by the quantitative rescue evidence in Section 3, Evidence Item 1.

In Vitro Reconstitution of Microtubule-Dependent NDP Kinase Functions

AWD is the only well-characterized NDP kinase with direct microtubule association and an established role in spindle microtubule polymerization, as evidenced by the metaphase arrest phenotype of awd null neuroblasts [4]. For biochemical reconstitution experiments investigating the intersection of NDP kinase activity with microtubule dynamics—such as microtubule pelleting assays, tubulin polymerization assays, or spindle assembly reconstitution—Drosophila AWD is the required reagent. Mammalian NME1/NME2 proteins do not bind microtubules and would not recapitulate this functional interaction. This scenario is directly supported by the class-level inference evidence in Section 3, Evidence Item 2.

Protein Folding and Oligomerization Studies Using Wild-Type vs. Kpn Mutant AWD as a Model System

The wild-type AWD and its Kpn mutant (Pro97Ser) provide a uniquely clean separation-of-function model: both proteins exhibit similar catalytic efficiency as mature hexamers, yet the mutant is selectively defective in recovering hexameric structure following denaturation [4]. This pair is ideally suited for protein folding and assembly studies, including urea denaturation/renaturation experiments, subunit exchange assays, and chaperone-dependence analyses. The quantitative recovery data (wild-type: ~100% hexamer recovery; Kpn: 0% hexamer recovery) provide well-defined endpoints for such experiments. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 3.

Structural Biology of DNA-Mediated Allosteric Regulation of NDP Kinases

The high-resolution crystal structures of AWD (1NDL at 2.4 Å; 3WX8 at 1.952 Å) provide the only structural framework for understanding DNA-mediated allosteric regulation among animal NDP kinases [4] [5]. The 3WX8 structure further revealed that recombinant AWD possesses a specific nuclease activity restricted to supercoiled plasmid DNA—a substrate specificity profile that differs from human NM23-H2 [5]. For crystallographic studies of NDP kinase-DNA complexes, structure-based drug design targeting the NDP kinase allosteric site, or investigations of the structural basis of substrate-specific nuclease activity, Drosophila AWD protein is the structurally best-characterized reagent. These scenarios are directly supported by the cross-study comparable evidence in Section 3, Evidence Item 4.

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